4-methyl-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide
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Overview
Description
4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide is an organic compound with the molecular formula C23H24N4O4S2 It is a member of the sulfonohydrazide family, characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzenesulfonylhydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding sulfonic acid derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted sulfonohydrazide derivatives.
Scientific Research Applications
4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its sulfonyl group can interact with nucleophilic sites on proteins, leading to enzyme inhibition. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide
- 4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide
- 4-methyl-N’-(1-methylethylidene)benzenesulfonohydrazide
Uniqueness
4-methyl-N’-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
17336-65-1 |
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Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S/c1-14-8-12-17(13-9-14)22(20,21)19-18-15(2)10-11-16-6-4-3-5-7-16/h3-13,19H,1-2H3/b11-10+,18-15+ |
InChI Key |
ILXDPISQYSFQJZ-LNCIWOMLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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